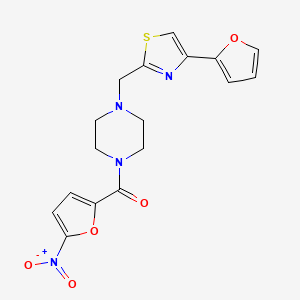

![molecular formula C9H8F4O B2918290 (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol CAS No. 1568105-51-0](/img/structure/B2918290.png)

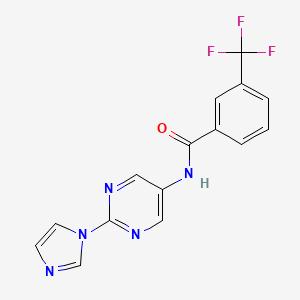

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Trifluoromethylation of Ketones : This involves introducing the trifluoromethyl group onto a ketone substrate. Various reagents, such as CF~3~SO~2~Na , have been employed for this purpose .

- Visible-Light-Promoted S-Trifluoromethylation : Thiophenols can be trifluoromethylated using trifluoromethyl phenyl sulfone as a nucleophilic trifluoromethylating agent .

Applications De Recherche Scientifique

Biocatalytic Synthesis

Biocatalytic processes have been developed for the efficient and enantioselective synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and its analogs. These compounds serve as important intermediates in pharmaceutical manufacturing. Studies demonstrate the use of recombinant Escherichia coli cells for asymmetric reduction, achieving high yields and enantioselectivity under optimized conditions involving polar organic solvent-aqueous media, such as isopropanol-water systems (Chen et al., 2019). Another study highlights the use of Burkholderia cenocepacia-derived enzymes for bioreduction, offering potential in pharmaceutical applications due to its high selectivity and efficiency (Yu et al., 2018).

Kinetic Resolution and Enantioselective Synthesis

The kinetic resolution of racemic mixtures of fluorinated alcohols to obtain enantiomerically pure compounds has been explored. Techniques such as enantioselective acylation using specific catalysts have shown applicability in preparing these chiral alcohols, which are valuable for further chemical transformations (Xu et al., 2009).

Understanding Molecular Interactions

Research into the conformational and interaction properties of fluorinated alcohols has shed light on the "booster effect" of fluorinated alcohol solvents. These studies reveal how fluorination affects hydrogen bond donor abilities and solvent aggregation, providing insights into the solvolytic and catalytic effects of these compounds (Berkessel et al., 2006). Additionally, the impact of fluorine substitution on chiral recognition and molecular complex formation has been investigated, highlighting the role of specific intermolecular interactions in chiral discrimination processes (Ciavardini et al., 2013).

Propriétés

IUPAC Name |

(1R)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEWCNMPWCSUNM-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2918207.png)

![5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2918209.png)

![tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate](/img/structure/B2918214.png)

![2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2918215.png)

![1-(3-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2918217.png)

![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2918221.png)

![2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2918223.png)

![4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918225.png)

![4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2918226.png)